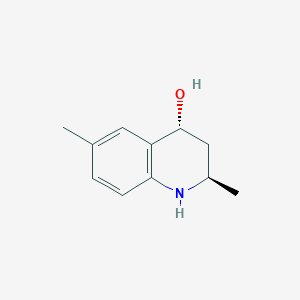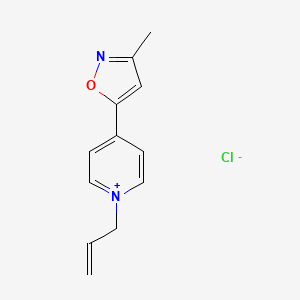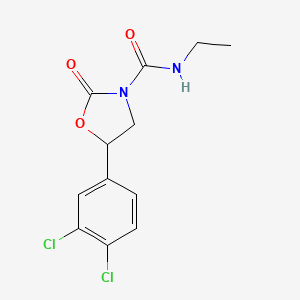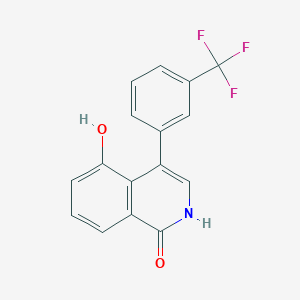
2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(furan-2-yl)-6-methylisophthalonitrile is a heterocyclic compound that features a furan ring, an amino group, and two nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(furan-2-yl)-6-methylisophthalonitrile typically involves multicomponent reactions. One common method is the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst . This method is preferred due to its efficiency and high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(furan-2-yl)-6-methylisophthalonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of nitrile groups.
Substitution: Substituted derivatives at the amino group.
Aplicaciones Científicas De Investigación
2-Amino-4-(furan-2-yl)-6-methylisophthalonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(furan-2-yl)-6-methylisophthalonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets can vary based on the specific derivative and its intended use .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure and have been studied for their pharmacological properties.
Schiff Bases: Known for their antimicrobial and anticancer activities.
Uniqueness
2-Amino-4-(furan-2-yl)-6-methylisophthalonitrile is unique due to the presence of the furan ring, which imparts specific chemical properties and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications.
Propiedades
Número CAS |
219616-98-5 |
|---|---|
Fórmula molecular |
C13H9N3O |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
2-amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C13H9N3O/c1-8-5-9(12-3-2-4-17-12)11(7-15)13(16)10(8)6-14/h2-5H,16H2,1H3 |
Clave InChI |
DITSTDNHJISUMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C#N)N)C#N)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B12892983.png)

![Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate](/img/structure/B12893004.png)


![4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline](/img/structure/B12893018.png)

![1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate](/img/structure/B12893034.png)




